Bamaquimast
Overview
Description
Bamaquimast is a small molecule drug with the molecular formula C16H21N3O3. It was initially developed by Pierre Fabre SA and is known for its role as a mediator release inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bamaquimast can be synthesized through a series of chemical reactions involving the formation of its core structure. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Bamaquimast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Bamaquimast is used as a research tool to study mediator release inhibition and its effects on chemical pathways.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and immune responses.
Medicine: this compound has been explored for its potential therapeutic applications in treating asthma and other respiratory diseases.
Industry: The compound’s properties make it useful in the development of new drugs and therapeutic agents
Mechanism of Action
Bamaquimast exerts its effects by inhibiting the release of mediators involved in immune and inflammatory responses. It targets specific molecular pathways and receptors to modulate the activity of immune cells and reduce inflammation. The exact molecular targets and pathways involved include the inhibition of proton pumps and other related mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ilaprazole sodium: A proton pump inhibitor used for gastric acid-related conditions.
Lansoprazole sodium: Another proton pump inhibitor with similar applications.
Esomeprazole magnesium: A selective and irreversible proton pump inhibitor.
Tegoprazan: A potassium-competitive acid blocker with potent activity
Uniqueness of Bamaquimast
This compound is unique in its specific mechanism of action as a mediator release inhibitor, which distinguishes it from other proton pump inhibitors.
Properties
IUPAC Name |
3-(3-oxo-4-propylquinoxalin-2-yl)propyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-10-19-14-9-5-4-7-12(14)18-13(15(19)20)8-6-11-22-16(21)17-2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSZPBGDAJIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C(C1=O)CCCOC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159515 | |
Record name | Bamaquimast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135779-82-7 | |
Record name | Bamaquimast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135779827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bamaquimast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMAQUIMAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZ70CT96H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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